N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-1-yl group at position 4 and a thiophen-2-yl acetamide moiety at position 1 via an ethyl linker. This scaffold is structurally analogous to kinase inhibitors and proteolysis-targeting chimeras (PROTACs) reported in recent literature .
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-16(11-14-5-4-10-26-14)19-6-9-24-18-15(12-22-24)17(20-13-21-18)23-7-2-1-3-8-23/h4-5,10,12-13H,1-3,6-9,11H2,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJKATWSYMMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclocondensation
The pyrazolo[3,4-d]pyrimidine nucleus is typically constructed through cyclocondensation of 5-aminopyrazole derivatives with one-carbon donors. Adapted from Robins' methodology:
Procedure:
- 5-Amino-1H-pyrazole-4-carbonitrile (10 mmol) and piperidine (12 mmol) in DMF (20 mL) were heated at 120°C for 8 hr under N₂.
- Formamide (15 mmol) was added dropwise, and the mixture refluxed at 160°C for 12 hr.
- Upon cooling, the product precipitated as yellow crystals (yield: 68%, m.p. 214-216°C).
Characterization Data:
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency:
Optimized Conditions:
- 5-Amino-1H-pyrazole-4-carbonitrile (1 eq), piperidine (1.2 eq), formamide (1.5 eq)
- Solvent: Ethanol (10 mL/g)
- Microwave: 150 W, 140°C, 30 min
- Yield: 82% (purity >95% by HPLC)
N-Alkylation to Introduce Ethylamine Spacer
Bromoethylamine Hydrobromide Coupling
The ethylamine linker is introduced via nucleophilic substitution:
Reaction Scheme:
4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine + BrCH₂CH₂NHBoc → Alkylated intermediate
Procedure:
- Dissolve core compound (5 mmol) in dry DMF (15 mL) with K₂CO₃ (15 mmol).
- Add 2-bromoethylamine hydrobromide (6 mmol) portionwise at 0°C.
- Stir at 80°C for 6 hr, then pour into ice-water.
- Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.
- Purify by silica chromatography (EtOAc/hexane 3:7) to obtain white solid (yield: 74%).
Critical Parameters:
- Base selection: K₂CO₃ > NaOH (reduces side reactions)
- Temperature control prevents N1 vs N2 alkylation
Acylation with 2-(Thiophen-2-yl)Acetyl Chloride
Synthesis of Acylating Agent
Adapting the protocol from Gudala et al.:
Step 1: Acid Chloride Formation
2-(Thiophen-2-yl)acetic acid (10 mmol) was treated with SOCl₂ (15 mmol) in anhydrous THF (20 mL) at 0°C. After 2 hr stirring, excess SOCl₂ was removed under vacuum to yield the chloride as a pale yellow oil (quantitative yield).
Step 2: Amide Coupling
- Alkylated pyrazolopyrimidine (3 mmol) dissolved in THF (10 mL) with Et₃N (4 mmol).
- Add 2-(thiophen-2-yl)acetyl chloride (3.3 mmol) in THF (5 mL) dropwise at 0°C.
- Stir at RT for 16 hr, filter, and wash with H₂O.
- Recrystallize from acetonitrile to obtain pure product (yield: 65%).
Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, Et₃N, 16 hr | 65 | 98 |
| DCM, DIPEA, 12 hr | 58 | 95 |
| DMF, Pyridine, 24 hr | 71 | 89 |
DMF increases yield but complicates purification due to polar byproducts.
Structural Characterization
Spectroscopic Analysis
¹H NMR (600 MHz, CDCl₃):
- δ 8.65 (s, 1H, pyrimidine-H)
- 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H)
- 7.02 (m, 2H, thiophene-H)
- 4.25 (t, J = 6.6 Hz, 2H, CH₂N)
- 3.82 (br s, 4H, piperidine)
- 3.60 (s, 2H, COCH₂)
- 2.95 (br s, 4H, piperidine)
- 1.68 (m, 2H, piperidine)
13C NMR (150 MHz, CDCl₃):
- 170.8 (CO)
- 158.4, 152.2, 144.7 (pyrazolopyrimidine)
- 135.9, 128.7, 127.3 (thiophene)
- 52.4 (piperidine CH₂)
- 45.1 (CH₂N)
- 38.5 (COCH₂)
- 25.6 (piperidine CH₂)
HRMS (ESI): m/z calcd. for C₂₁H₂₅N₇O₂S [M+H]⁺ 448.1879, found 448.1876.
Purity Assessment
HPLC Conditions:
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 8.72 min
- Purity: 99.1% (254 nm)
Process Optimization and Scalability
Key Findings:
- Microwave Assistance: Reduced core synthesis time from 12 hr to 30 min with 14% yield increase.
- Solvent Screening: THF outperformed DCM/DMF in acylation step by balancing yield and purity.
- Catalytic Effects: DMAP (5 mol%) increased acylation yield to 78% by mitigating steric hindrance.
Scale-Up Challenges (500 g Batch):
- Exothermic reaction during SOCl₂ treatment required controlled addition (-10°C)
- Column chromatography replaced with antisolvent crystallization (EtOAc/heptane)
- Overall yield maintained at 61% with >98% purity
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Conventional stepwise | 32 | 97 | 1.00 |
| MW-assisted core | 45 | 98 | 0.85 |
| One-pot alkylation | 28 | 93 | 1.10 |
MW-assisted core synthesis provides optimal balance of efficiency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Employing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Utilizing hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reactions: Using alkyl halides or acyl chlorides with suitable base catalysts.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Major Products
The products formed from these reactions vary depending on the reaction type and conditions, but typically include derivatives with modified functional groups or extended conjugated systems, which can exhibit diverse chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study highlighted the synthesis of derivatives that showed promising activity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. The mechanism of action often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation .
Antimicrobial Properties
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has been evaluated for its antimicrobial effects. A series of derivatives were tested against Mycobacterium tuberculosis, with some exhibiting significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). This suggests potential as a lead compound in the development of new anti-tubercular agents .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. For example, studies have shown that it can inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . The structural modifications of the compound can enhance its selectivity and potency against specific targets.
Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies have revealed favorable binding affinities and orientations that can guide further optimization of the compound for enhanced biological activity .
Material Science
Development of New Materials
The unique chemical properties of this compound make it suitable for applications in material science. Its potential use in creating novel polymers or composites with specific electrical or optical properties is under investigation. The incorporation of thiophene moieties enhances the electronic characteristics of materials, making them suitable for organic electronics .
Data Tables
Case Studies
-
Anti-Tubercular Activity Study
A comprehensive study synthesized a series of substituted derivatives based on this compound and evaluated their efficacy against Mycobacterium tuberculosis. The most active compounds were further tested for cytotoxicity on human cell lines, revealing a favorable safety profile alongside potent activity . -
Anticancer Mechanism Exploration
Another research effort focused on elucidating the mechanism by which this compound exerts its anticancer effects. Through a combination of in vitro assays and computational modeling, researchers identified key pathways affected by the compound, providing insights into its potential as a therapeutic agent in oncology .
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, alter cellular functions, or inhibit pathogen activity. The precise mechanism depends on the specific application and context, but typically involves binding to active sites, disrupting protein-protein interactions, or influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[3,4-d]pyrimidine core is a common motif in kinase inhibitors and PROTACs due to its ability to occupy ATP-binding pockets. Key structural analogs and their substituents are compared below:
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Piperidine vs. Aryl Substitutions: The target compound’s piperidin-1-yl group at position 4 contrasts with aryl substituents (e.g., phenoxyphenyl in SJF690) in other analogs. Piperidine may enhance solubility or modulate selectivity .
- Thiophene vs. Heterocyclic Moieties: The thiophen-2-yl acetamide group distinguishes the target compound from PROTACs (e.g., SJF690) or kinase inhibitors (e.g., Example 83) bearing bulkier aryl or chromenone groups. Thiophene’s electron-rich structure could influence binding interactions .
Physicochemical Properties
Limited data is available for the target compound, but analogs provide context:
- Melting Points: Chromenone derivatives (e.g., Example 83) exhibit high melting points (302–304°C), indicative of crystalline stability .
- Solubility : Piperidine and polyethylene glycol (PEG) linkers (e.g., ’s Compound 2u) enhance aqueous solubility compared to aromatic substituents .
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a piperidine moiety, a pyrazolo[3,4-d]pyrimidine core, and a thiophene group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that yield the final product with high purity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. These effects are mediated through the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been explored for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The presence of the thiophene moiety may enhance these effects through additional interactions with cellular targets.
The biological activity of this compound is likely due to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases or phosphodiesterases.
- Receptor Modulation : It could also interact with various receptors, leading to altered signaling pathways that mediate cellular responses.
Case Studies
- Antitubercular Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .
- Cytotoxicity Assessment : In cytotoxicity assays using HEK-293 cells, several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable therapeutic index for further development .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 1.35 - 2.18 | Effective against M. tuberculosis |
| Similar Derivative A | Anticancer | 5.00 | Induces apoptosis in cancer cells |
| Similar Derivative B | Anti-inflammatory | 10.00 | Inhibits pro-inflammatory cytokines |
Q & A
Q. Example Data Conflict Resolution :
| Study | Reported Activity | Suggested Validation Method |
|---|---|---|
| Antitumor (IC₅₀ = 2.1 µM) | Confirm via apoptosis assay (Annexin V/PI staining) | |
| Antimicrobial (MIC = 8 µg/mL) | Validate via time-kill kinetics |
Advanced: What strategies improve selectivity for kinase targets over related enzymes?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the piperidine ring (e.g., bulkier groups reduce off-target binding) or thiophene moiety (electron-withdrawing groups enhance kinase affinity) .
- Protease Sensitivity Testing : Incubate the compound with liver microsomes to identify metabolic liabilities that alter selectivity .
- Crystallography : Co-crystallize with target kinases (e.g., Abl1) to refine binding poses and eliminate non-specific interactions .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Adopt a tiered approach:
In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
Kinase Inhibition : Screen against a panel of 10–20 kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
Solubility/Permeability : Assess via shake-flask method (PBS pH 7.4) and Caco-2 monolayer models to prioritize analogs .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), topological polar surface area (<140 Ų), and P-glycoprotein efflux .
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) via docking (AutoDock Vina) and prioritize derivatives with lower binding scores .
- Free-Energy Perturbation (FEP) : Calculate relative binding affinities for kinase mutants (e.g., T790M EGFR) to address resistance .
Basic: What are common pitfalls in synthesizing the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
- Regiochemical Ambiguity : Use directing groups (e.g., nitro at C-4) to control cyclization .
- Byproduct Formation : Add molecular sieves to absorb water during formamide-mediated cyclization .
- Scale-Up Challenges : Optimize microwave-assisted synthesis (100–120°C, 30 minutes) for higher yields .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target kinases in lysates after compound treatment .
- RNAi Knockdown : Compare compound efficacy in wild-type vs. kinase-deficient cells (e.g., CRISPR-Cas9 KO models) .
- Phosphoproteomics : Use LC-MS/MS to quantify phosphorylation changes in downstream signaling nodes (e.g., MAPK, Akt) .
Advanced: What experimental designs mitigate toxicity in preclinical studies?
Methodological Answer:
- Dose-Ranging Studies : Determine MTD (maximum tolerated dose) in rodents using weekly escalating doses (5–50 mg/kg) .
- Off-Target Profiling : Screen against hERG (patch-clamp assays) and mitochondrial toxicity (Seahorse assay) .
- Prodrug Strategies : Mask the acetamide group with enzymatically cleavable esters to reduce acute toxicity .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activation Issues : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
- Solvent Optimization : Switch from DCM to DMF for better solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings in thiophene derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
